BAY 61-3606 dihydrochloride
Overview
Description
BAY 61-3606 dihydrochloride is a cell-permeable imidazopyrimidine compound . It acts as a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity . The Ki value is 7.5 nM .
Molecular Structure Analysis
The molecular formula of this compound is C20H18N6O3.2HCl . The molecular weight is 463.32 .Chemical Reactions Analysis
This compound has been found to reduce ERK1/2 and Akt phosphorylation in neuroblastoma cells . It also induces a large decrease of Syk phosphorylation in K-rn cell lysates .Scientific Research Applications
Anti-Myeloma Effects
BAY 61-3606 dihydrochloride has shown potential as an anti-multiple myeloma agent. It induces cell cycle arrest and apoptosis in myeloma cells, effects that are independent of SYK inhibition. This is achieved through IKZF1 and IKZF3 protein degradation, similar to IMiD® compounds, and is effective on both IMiD®-sensitive and resistant myeloma cells (Li et al., 2016).
Role in Allergic Reactions
BAY 61-3606 has been identified as a potent and selective inhibitor of Syk kinase, playing a critical role in allergic reactions. It inhibits degranulation, lipid mediator, and cytokine synthesis in mast cells, and suppresses antigen-induced passive cutaneous anaphylactic reaction, bronchoconstriction, and bronchial edema in rat models. This positions BAY 61-3606 as a potential anti-asthmatic/allergic therapeutic (Yamamoto et al., 2003).
Enhancing Apoptosis in Cancer Therapy
In breast cancer cells, BAY 61-3606 enhances TRAIL-induced apoptosis by downregulating Mcl-1, acting more as a Cyclin-Dependent Kinase (CDK) 9 inhibitor than a Syk inhibitor. It induces ubiquitin-dependent degradation of Mcl-1 and downregulates Mcl-1 at the transcription level, sensitizing cancer cells to apoptosis (Kim et al., 2015).
Neuroprotection
While not directly related to BAY 61-3606, research on a similar compound, Bay X 3702, a 5-HT1A receptor agonist, has shown neuroprotective effects. It prevents excitotoxic damage in hippocampal neurons and reduces infarct volume in rat models of cerebral ischemia, suggesting potential neuroprotective applications for related compounds (Semkova et al., 1998).
Inhibition of IKKα in Virus Infection
BAY 61-3606 inhibits replication of human cytomegalovirus (HCMV) by inhibiting IKKα, a cellular kinase. This inhibition disrupts the phosphorylation of histone H3 and other histone modifications, highlighting its potential role in antiviral therapy (Ho et al., 2016).
Potentiating Anti-Tumor Effects in Colon Cancer
BAY 61-3606 enhances the sensitivity of colon cancer cells to TRAIL-induced apoptosis, particularly in cells with active mutations in the KRAS gene. It up-regulates death receptor 4 (DR4) and suppresses NF-κB activity, suggesting its efficacy in combination therapy for colon cancer (Du et al., 2016).
Mechanism of Action
Target of Action
BAY 61-3606 dihydrochloride is a potent inhibitor of spleen tyrosine kinase (Syk) and inhibitor of nuclear factor kappa B kinase (IKK-alpha) kinase activity . Syk plays essential roles in receptors for the Fc portion of immunoglobulins and B cell receptor complex signaling in various inflammatory cells .
Biochemical Pathways
This compound affects multiple biochemical pathways. It reduces ERK1/2 and Akt phosphorylation in neuroblastoma cells . It also triggers ubiquitin-dependent degradation of Mcl-1 by regulating Mcl-1 phosphorylation . Furthermore, it downregulates Mcl-1 expression at the transcription level .
Pharmacokinetics
This compound is orally available . It exhibits good oral bioavailability and in vivo efficacy in rat models . .
Result of Action
This compound has significant effects at the molecular and cellular levels. It induces a large decrease of Syk phosphorylation in K-rn cell lysates . It also sensitizes TRAIL-induced apoptosis by downregulating Mcl-1 in breast cancer cells . In multiple myeloma cells, it induces cell cycle arrest and apoptosis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
BAY 61-3606 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. This compound binds to the ATP-binding site of Syk, thereby preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to a reduction in the phosphorylation of ERK1/2 and Akt, which are key proteins involved in cell survival and proliferation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, this compound reduces the phosphorylation of ERK1/2 and Akt, leading to decreased cell viability and increased apoptosis . In breast cancer cells, this compound sensitizes cells to TRAIL-induced apoptosis by downregulating the expression of Mcl-1, a protein that inhibits apoptosis . Additionally, this compound induces cell cycle arrest and apoptosis in multiple myeloma cells by degrading IKZF1/3 proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of spleen tyrosine kinase (Syk), thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt, which are involved in cell survival and proliferation . This compound also downregulates the expression of Mcl-1 in breast cancer cells, sensitizing them to TRAIL-induced apoptosis . Furthermore, this compound induces the degradation of IKZF1/3 proteins in multiple myeloma cells, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against Syk over extended periods . In in vitro studies, this compound has been shown to induce apoptosis and reduce cell viability in a time-dependent manner, with significant effects observed after 24 to 48 hours of treatment . In in vivo studies, this compound exhibits good oral bioavailability and efficacy in reducing tumor growth in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving female BALB/c nude mice bearing MCF-7 tumor xenografts, this compound was administered intraperitoneally at a dosage of 50 mg/kg twice a week. This treatment led to significant reductions in tumor growth . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell survival and apoptosis. The compound inhibits the activity of spleen tyrosine kinase (Syk), which plays a key role in the signaling pathways of immune cells . By inhibiting Syk, this compound reduces the phosphorylation of ERK1/2 and Akt, leading to decreased cell survival and increased apoptosis . Additionally, this compound downregulates the expression of Mcl-1 in breast cancer cells, further promoting apoptosis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally available and exhibits good bioavailability, allowing it to effectively reach target tissues . Within cells, this compound is distributed to various subcellular compartments, where it exerts its inhibitory effects on spleen tyrosine kinase (Syk) and other signaling molecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with spleen tyrosine kinase (Syk) and other signaling molecules . The compound’s ability to inhibit Syk activity within the cytoplasm leads to downstream effects on cell survival and apoptosis. Additionally, this compound may localize to other subcellular compartments, such as the nucleus, where it can influence gene expression and other cellular processes .
Properties
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFDKZWVIBYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648903-57-5 | |
Record name | 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648903-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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